1-Hydroxypropane-2-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

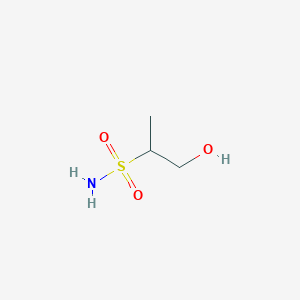

1-Hydroxypropane-2-sulfonamide is a compound with the molecular formula C3H9NO3S and a molecular weight of 139.17 .

Synthesis Analysis

Sulfonamides can be synthesized through various methods. One common method involves the use of sulfonic acids or its sodium salts under microwave irradiation . Another approach involves the direct oxidative conversion of thiol derivatives to the corresponding sulfonyl chlorides through oxidative chlorination . The resulting sulfonyl chlorides can then react with amines to produce the corresponding sulfonamides .Molecular Structure Analysis

The molecular structure of 1-Hydroxypropane-2-sulfonamide consists of a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group .Chemical Reactions Analysis

Sulfonamides, such as 1-Hydroxypropane-2-sulfonamide, can participate in various chemical reactions. For instance, they can react with amines to form sulfonamides .Physical And Chemical Properties Analysis

1-Hydroxypropane-2-sulfonamide has a predicted boiling point of 316.7±44.0 °C and a predicted density of 1.382±0.06 g/cm3 .科学的研究の応用

Drug Development and Medicinal Chemistry

1-Hydroxypropane-2-sulfonamide has garnered attention as a precursor for drug candidates. Researchers have explored its potential in developing sulfoximine and sulfonimidamide drugs. The compound’s tetrahedral sulfur center, with various substituents, allows for modification at multiple points of diversity. Additionally, its stereogenic sulfur center serves as a chiral template for asymmetric syntheses .

Polymer Synthesis

In polymer chemistry, 1-Hydroxypropane-2-sulfonamide plays a unique role. Although it is susceptible to elevated temperatures, its decomposition under such conditions has led to novel pathways for accessing specific polymers. For instance, it has been used to synthesize poly(oxothiazene) polymers and thionylphosphazene monomers and polymers .

Alkyl Transfer Reagents

Due to its acid sensitivity, 1-Hydroxypropane-2-sulfonamide serves as an alkyl transfer reagent. Under acidic conditions, it readily transfers alkyl groups to acids, alcohols, and phenols. Researchers have harnessed this property for various applications .

Chiral Templates in Asymmetric Synthesis

The chiral sulfur center in sulfonimidates, including HPS, allows them to act as viable chiral templates. Researchers exploit this feature in asymmetric syntheses, enabling the creation of enantiomerically enriched compounds .

Cyclic Sulfonimidates

Cyclic variations of sulfonimidates arise when R₁ and R₃ are linked through a short carbon chain derived from chiral amino alcohols. These cyclic sulfonimidates find applications in diverse chemical transformations .

Carbonic Anhydrase Inhibition

While not explicitly mentioned in the literature for HPS, sulfonamides (a related class) are essential in therapeutic applications. They serve as potent carbonic anhydrase inhibitors, which are relevant in various biological processes .

作用機序

Target of Action

1-Hydroxypropane-2-sulfonamide, a member of the sulfonamide family, primarily targets enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes. Carbonic anhydrase is involved in maintaining acid-base balance in the body, while dihydropteroate synthetase is essential for the synthesis of folic acid, a vital nutrient for bacterial growth .

Mode of Action

1-Hydroxypropane-2-sulfonamide interacts with its targets by acting as a competitive inhibitor . It binds to the active sites of the enzymes, preventing the normal substrates from interacting with these enzymes. This interaction leads to a decrease in the activity of the enzymes, thereby inhibiting processes such as folic acid synthesis .

Biochemical Pathways

The action of 1-Hydroxypropane-2-sulfonamide affects the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, it prevents the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a key step in the synthesis of folic acid . This disruption in the pathway leads to a deficiency of folic acid, which is essential for bacterial growth and replication .

Pharmacokinetics

Sulfonamides, in general, are known to have good oral bioavailability . They are absorbed well in the gastrointestinal tract and widely distributed in the body . The metabolism and excretion patterns of 1-Hydroxypropane-2-sulfonamide are currently unknown and warrant further investigation.

Result of Action

The molecular and cellular effects of 1-Hydroxypropane-2-sulfonamide’s action primarily involve the inhibition of bacterial growth. By disrupting folic acid synthesis, it prevents bacteria from producing essential components needed for DNA replication and protein synthesis . This leads to the cessation of bacterial growth and replication, effectively controlling bacterial infections .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Hydroxypropane-2-sulfonamide. For instance, the presence of other contaminants in the environment can affect the degradation and bioavailability of this compound . Additionally, the pH and temperature of the environment can impact the stability and activity of 1-Hydroxypropane-2-sulfonamide

特性

IUPAC Name |

1-hydroxypropane-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO3S/c1-3(2-5)8(4,6)7/h3,5H,2H2,1H3,(H2,4,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZVBTOYEOSZCEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1493291-66-9 |

Source

|

| Record name | 1-hydroxypropane-2-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(3,4-dimethoxyphenyl)-2-(4-(methylthio)phenyl)-1H-imidazol-4-yl)thio)acetamide](/img/structure/B2562232.png)

![3-[(5-Chloropyrazin-2-yl)methyl]-1-(6-cyclopropylpyridazin-3-yl)urea](/img/structure/B2562233.png)

![4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2562235.png)